molecular formula C10H10O4 B1597901 4-Acetyl-3-hydroxyphenyl acetate CAS No. 42059-48-3

4-Acetyl-3-hydroxyphenyl acetate

Cat. No.: B1597901
CAS No.: 42059-48-3
M. Wt: 194.18 g/mol
InChI Key: XBBMROOTCQXGMR-UHFFFAOYSA-N
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Description

Contextualizing Aromatic Esters in Chemical and Biological Research

Aromatic esters are a class of organic compounds characterized by an ester functional group attached to an aromatic ring. numberanalytics.com They are derivatives of aromatic carboxylic acids where the carboxyl group is replaced by an ester group. numberanalytics.com This structural feature imparts unique properties that make them valuable in a wide array of applications. numberanalytics.com

In the realm of chemical research, aromatic esters are pivotal as intermediates in the synthesis of more complex molecules. solubilityofthings.com Their reactions, such as hydrolysis, reduction, and electrophilic substitution, are fundamental to organic synthesis. numberanalytics.com The reactivity of aromatic esters is influenced by electronic and steric effects, as well as the nature of substituents on the aromatic ring. numberanalytics.com They are used in the production of polymers, plasticizers, resins, and lacquers. wikipedia.org

From a biological perspective, many aromatic esters are found in nature and are responsible for the characteristic fragrances and flavors of fruits and flowers. solubilityofthings.comwikipedia.org They play roles in cellular metabolism and are components of essential oils and fats. solubilityofthings.com Furthermore, some aromatic esters exhibit biological activities that have led to their use in the development of pharmaceuticals and agrochemicals. numberanalytics.com For instance, they can serve as building blocks for biologically active compounds. numberanalytics.com

Overview of Research Trajectories for Phenolic Acetates

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of plant secondary metabolites. nih.gov Research into these compounds has a long history, initially focusing on their analytical characterization and the enzymes involved in their biosynthesis. nih.gov More recently, the focus has shifted towards understanding their health-promoting properties, particularly their antioxidant activities. nih.govnih.gov

Phenolic acetates, a subclass of phenolic compounds, are of particular interest due to their potential applications. For example, 4-hydroxyphenyl acetate (B1210297) (4-HPA) is a natural antioxidant that can protect cells from oxidative stress. medchemexpress.com It has been shown to up-regulate cytoprotective genes by stabilizing and inducing the nuclear translocation of the NRF2 transcription factor. medchemexpress.com Research has also explored the use of phenolic compounds as precursors for the synthesis of other valuable molecules. nih.gov The qualitative and quantitative differences in the phenolic profiles of natural products, such as honey, are also an active area of investigation. mdpi.com

Rationale for Comprehensive Mechanistic and Applied Investigations

The specific structure of 4-Acetyl-3-hydroxyphenyl acetate, possessing both an acetyl group and a hydroxyl group on the phenyl acetate backbone, suggests a variety of potential chemical and biological activities that warrant thorough investigation. Its structural similarity to other biologically active phenolic compounds provides a strong rationale for exploring its potential therapeutic applications. For example, it is an isomer of 4'-acetoxy-2'-hydroxyacetophenone, a related compound. tcichemicals.com

The presence of multiple functional groups allows for a range of chemical modifications, making it a versatile intermediate for the synthesis of new compounds. Mechanistic studies are crucial to understanding how its structure influences its reactivity and potential interactions with biological systems. Applied investigations are driven by the prospect of discovering new applications in fields such as medicine and materials science. Given that it is supplied to early discovery researchers as part of a collection of rare and unique chemicals, further investigation into its properties is warranted. sigmaaldrich.com

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to yellow-red-green powder or crystals. tcichemicals.com Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄ sigmaaldrich.comnih.govchemsynthesis.comsynquestlabs.com
Molecular Weight 194.187 g/mol chemsynthesis.com
CAS Number 42059-48-3 tcichemicals.comsigmaaldrich.comchemsynthesis.comsynquestlabs.com
Melting Point 57-59 °C chemsynthesis.com
Purity >98.0% (GC) tcichemicals.com

Synthesis and Reactions

The synthesis of aromatic esters can be achieved through various methods, including the direct esterification of aromatic acids. numberanalytics.com A patent describes a process for the synthesis of esters of N-(4'-hydroxyphenyl)acetamide, which involves reacting an acyl halogenide with N-(4'-hydroxyphenyl)acetamide. google.com Another patent details a process for producing 4-hydroxyacetophenone by acetylating phenol (B47542). google.com While specific synthesis routes for this compound are not detailed in the provided results, these general methods for related compounds are indicative of potential synthetic pathways.

The reactions of aromatic esters are well-documented and include hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and an alcohol. numberanalytics.com This reaction can be catalyzed by either acids or bases. numberanalytics.com

Potential Applications and Research Interest

The research interest in this compound stems from the broader interest in phenolic compounds and their derivatives for their potential health benefits. nih.govnih.gov Phenolic compounds are known for their antioxidant properties. nih.gov For instance, the related compound 4-hydroxyphenylacetic acid (4-HPA) has been shown to protect against acetaminophen-induced liver injury by increasing phase II and antioxidant enzymes. nih.gov This protective effect is attributed to its ability to inhibit oxidative stress. nih.gov

Furthermore, 4-hydroxyphenylacetic acid is an intermediate in the synthesis of the beta-blocker atenolol. wikipedia.org Given the structural similarities, this compound may serve as a valuable precursor in the synthesis of novel pharmaceutical compounds. The enzyme 4-hydroxyphenylacetate-3-hydroxylase is known to catalyze the ortho-hydroxylation of phenolic compounds, a reaction that is important for producing compounds with various health benefits. mdpi.com The study of such enzymes and their interactions with substrates like this compound could lead to new biotechnological applications. numberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetyl-3-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)9-4-3-8(5-10(9)13)14-7(2)12/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBMROOTCQXGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379433
Record name 4-acetyl-3-hydroxyphenyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-48-3
Record name 4-acetyl-3-hydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETYL-3-HYDROXYPHENYL ACETATE
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Nomenclature and Advanced Structural Characteristics of 4 Acetyl 3 Hydroxyphenyl Acetate

Systematic Nomenclature and Related Chemical Designations in Scholarly Literature

4-Acetyl-3-hydroxyphenyl acetate (B1210297) is identified in chemical literature and databases through several key designations. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is (4-acetyl-3-hydroxyphenyl) acetate . This name precisely describes the molecular structure: an acetate group ester-linked to a phenol (B47542) ring, which itself is substituted with a hydroxyl group at position 3 and an acetyl group at position 4.

In addition to its systematic name, the compound is commonly referred to by other names, including 4'-Acetoxy-2'-hydroxyacetophenone. calpaclab.com It is uniquely identified by its CAS Registry Number, 42059-48-3 . sigmaaldrich.com These identifiers are crucial for unambiguous database searches and literature reviews.

Identifier TypeDesignation
IUPAC Name(4-acetyl-3-hydroxyphenyl) acetate
Synonym4'-Acetoxy-2'-hydroxyacetophenone
CAS Registry Number42059-48-3
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol

Critical Analysis of Functional Group Interplay and Aromaticity Effects

The chemical behavior of 4-Acetyl-3-hydroxyphenyl acetate is governed by the electronic effects of its three functional groups—hydroxyl (-OH), acetyl (-COCH₃), and acetate (-OCOCH₃)—and their influence on the aromaticity of the phenyl ring.

Hydroxyl Group (-OH): Located at the meta-position relative to the acetate and ortho to the acetyl group, the hydroxyl group is a powerful activating group. masterorganicchemistry.com Through resonance, its lone-pair electrons are delocalized into the π-system of the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions relative to itself. assets-servd.host This electron-donating effect significantly influences the ring's reactivity towards electrophilic substitution. assets-servd.hostquizlet.com

Acetyl Group (-COCH₃): The acetyl group is a deactivating group. assets-servd.host Its carbonyl function is strongly electron-withdrawing due to both induction (the high electronegativity of the oxygen atom) and resonance. This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. assets-servd.host

The interplay among these groups on the same aromatic ring creates a nuanced electronic landscape. The strong activating effect of the hydroxyl group competes with the deactivating effect of the acetyl group. The final electron distribution and reactivity of the ring are a composite of these competing influences, which can be probed using spectroscopic methods. While specific experimental spectra for this exact molecule are not widely published, typical infrared (IR) absorption frequencies for its functional groups can be predicted based on established data.

Predicted Infrared (IR) Absorption Regions
Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Phenolic O-HStretch3200-3600 (Broad)
Aryl Ketone C=O (Acetyl)Stretch1680-1700
Ester C=O (Acetate)Stretch1760-1770
Ester C-OStretch1000-1300

Conformational Analysis and Stereochemical Implications for Research

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. However, its structure is not rigid; rotation around the single bonds connecting the substituents to the phenyl ring gives rise to different conformations, or rotamers.

The conformational preference of the molecule, particularly the orientation of the acetyl and acetate groups relative to the plane of the phenyl ring, is determined by a balance between electronic and steric effects. For substituted acetophenones, the planarity of the acetyl group with the aromatic ring is crucial for maximizing π-conjugation, which is energetically favorable. publish.csiro.auresearchgate.net However, steric hindrance from adjacent substituents can force the acetyl group out of the plane, altering the dihedral angle between the carbonyl group and the ring. publish.csiro.auresearchgate.net

In the case of this compound, the hydroxyl group is ortho to the acetyl group. This proximity can lead to two primary considerations:

Steric Repulsion: The physical size of the hydroxyl group may cause steric strain with the acetyl group, potentially forcing the latter to rotate out of the ring's plane.

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the phenolic hydrogen of the hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction would favor a planar conformation that brings these two groups into close proximity, significantly stabilizing that specific rotamer.

Chemical Synthesis and Derivatization Strategies for 4 Acetyl 3 Hydroxyphenyl Acetate and Its Analogues

Established Synthetic Pathways for 4-Acetyl-3-hydroxyphenyl Acetate (B1210297)

The creation of 4-Acetyl-3-hydroxyphenyl acetate, systematically named 1-(3-Hydroxy-4-acetoxyphenyl)ethanone, relies on well-understood organic reactions. The primary route involves the selective modification of a suitable precursor that already contains the core acetophenone (B1666503) structure.

The most direct synthesis of this compound begins with the precursor 3',4'-Dihydroxyacetophenone. This reaction is a selective O-acylation, specifically an acetylation, of one of the two phenolic hydroxyl groups. The key challenge lies in achieving regioselectivity, targeting the hydroxyl group at the C4 position while leaving the C3 hydroxyl group unmodified.

The reaction is typically performed using an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. Standard conditions for such acetylations often involve a base catalyst, which serves to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. Common bases used for this purpose include pyridine or the addition of sodium acetate while refluxing the reaction mixture. mdpi.com In a reaction catalyzed by pyridine, a yield of 95% has been reported for the acetylation of a dihydroxyacetophenone precursor. mdpi.com

The regioselectivity favoring the C4 position in 3',4'-Dihydroxyacetophenone is governed by electronic effects. The hydroxyl group at the C4 position (para to the acetyl group) is more acidic than the C3 hydroxyl group (meta to the acetyl group) due to resonance stabilization of the corresponding phenoxide ion by the electron-withdrawing acetyl group. This increased acidity facilitates its deprotonation and subsequent reaction with the electrophilic acylating agent, leading to the desired 4-O-acetylated product.

The formation of the acetate ester from the phenolic hydroxyl group is a classic example of nucleophilic acyl substitution. The reaction can be promoted through either base or acid catalysis. ucalgary.ca

In base-catalyzed protocols, the phenol (B47542) is treated with a base (e.g., pyridine, sodium hydroxide) to form a phenoxide ion. ucalgary.ca This phenoxide is a significantly stronger nucleophile than the neutral phenol and readily attacks the carbonyl carbon of the acylating agent, such as acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the phenyl ester and a carboxylate anion.

Alternatively, esterification can be achieved under catalyst-free and solvent-free conditions. Studies have shown that heating a mixture of a phenol and acetic anhydride at elevated temperatures (e.g., 120-150°C) can effectively produce the corresponding phenolic ester. jetir.org This approach offers a greener alternative to traditional methods that require catalysts or organic solvents. jetir.org

A more advanced and highly efficient method involves phase-transfer catalysis (PTC). In this technique, a quaternary ammonium salt like tetrabutylammonium chloride is used to transfer the phenoxide ion from an aqueous phase (containing NaOH) into an organic phase (containing the acyl chloride). tandfonline.com This method allows the reaction to proceed rapidly at low temperatures (e.g., 0°C) and often results in nearly quantitative yields of the ester product within minutes. tandfonline.com

Advanced Derivatization Methodologies

Building upon the core structure of this compound, various derivatization strategies can be employed to synthesize analogues with modified properties. These methodologies include the synthesis of related esters, substitution reactions on the aromatic ring, and the introduction of more complex side chains.

The acetylation protocols described for synthesizing the title compound can be broadly applied to a wide range of substituted phenols to create a library of related phenolic acetate structures. The choice of reaction conditions can influence the efficiency of the conversion. Catalyst-free methods involving heating phenols with acetic anhydride have proven effective for various substrates. jetir.org More advanced techniques using phase-transfer catalysis with acetyl chloride can achieve excellent yields in very short reaction times. tandfonline.com

The following table summarizes the synthesis of several substituted phenolic acetates, showcasing the versatility of these esterification methods.

Starting PhenolProductYield (%)MethodReference
p-Cresolp-Cresyl acetate95Catalyst-free, Acetic Anhydride, 120°C jetir.org
m-Cresolm-Cresyl acetate95Catalyst-free, Acetic Anhydride, 120°C jetir.org
p-Chlorophenolp-Chlorophenyl acetate90Catalyst-free, Acetic Anhydride, 120°C jetir.org
p-Nitrophenolp-Nitrophenyl acetate87Catalyst-free, Acetic Anhydride, 120°C jetir.org
p-tert-Butylphenolp-tert-Butylphenyl acetate97Phase-Transfer Catalysis, Acetyl Chloride, 0°C tandfonline.com
p-Methoxyphenolp-Methoxyphenyl acetate98Phase-Transfer Catalysis, Acetyl Chloride, 0°C tandfonline.com

Exploration of Substitution Reactions on the Phenyl Ring

Modifying the aromatic core is a powerful strategy for creating analogues. The Mannich reaction is a classic and versatile method for introducing aminomethyl groups onto a phenyl ring, a process known as aminomethylation. This reaction typically involves the condensation of a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine.

An efficient and environmentally benign methodology for this transformation has been developed using microwave-assisted synthesis. In the case of 4-hydroxyacetophenone, a closely related structure, the Mannich reaction can be performed regioselectively under alkaline conditions. This directs the electrophilic aromatic substitution to the position ortho to the hydroxyl group. The reaction of 4-hydroxyacetophenone with formaldehyde and various secondary amines (such as morpholine or pyrrolidine) under microwave irradiation proceeds rapidly and without a catalyst to produce mono- or di-substituted Mannich bases in quantitative yields. This method provides a novel and efficient alternative to conventional techniques for modifying the phenyl ring of hydroxyacetophenones.

Beyond simple acetylation, the phenolic hydroxyl group serves as a versatile handle for introducing a wide variety of more complex side chains through esterification with different acylating agents. This strategy allows for the synthesis of derivatives with significantly altered physical and chemical properties, such as lipophilicity.

Instead of acetic anhydride or acetyl chloride, other alkanoyl chlorides or carboxylic acids can be used. tandfonline.com For example, enzymatic synthesis provides a mild and selective method for creating esters with longer and more complex acyl groups. Using an immobilized lipase B from Candida antarctica (CALB), phenolic compounds can be esterified with acids like hexanoic acid. This biocatalytic approach has been used to synthesize esters such as 4-hydroxybenzyl hexanoate and vanillyl hexanoate with conversion yields ranging from 50% to 80%. This method highlights how the simple acetate side chain can be replaced with longer alkyl chains, leading to the design of more complex and lipophilic derivatives.

Design and Synthesis of Complex Derivatives with Varied Side Chains

Amino-substituted Derivatives and Amide Formation

The introduction of amino groups onto the phenyl ring of this compound opens a pathway to a significant class of derivatives. A common strategy involves electrophilic nitration of the aromatic ring, followed by reduction of the resulting nitro group to an amine. This newly introduced amino group can then serve as a handle for further derivatization, most notably through amide bond formation.

Amide synthesis is a cornerstone of medicinal and materials chemistry, typically achieved by coupling a carboxylic acid with an amine. unimi.it Various modern methods facilitate this transformation under mild conditions. For instance, the use of coupling agents like carbodiimides or specialized reagents such as [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) can activate the carboxylic acid, enabling efficient reaction with the amino-substituted analogue of this compound. organic-chemistry.org These reactions are versatile, allowing for the introduction of a wide range of acyl groups and the construction of complex amide derivatives without significant racemization. organic-chemistry.org

Sulfamoyl-substituted Derivatives

The incorporation of a sulfamoyl group (—SO₂NH₂) is a key strategy in medicinal chemistry to create analogues of parent compounds. For derivatives related to hydroxyphenyl acetates, this has been demonstrated through the synthesis of 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives. This synthetic approach highlights a pathway for creating sulfamoyl-substituted analogues of this compound. The general synthesis involves the reaction of a suitably substituted hydroxyphenyl acetate with a derivative of chlorosulfonic acid, followed by reaction with an appropriate amine.

A study focused on a related series of compounds, 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives, which were synthesized and characterized using IR, ¹H NMR, and mass spectrometry. This research provides a template for the potential synthesis of sulfamoyl derivatives of this compound.

Table 1: Examples of Synthesized Sulfamoyl-Substituted Hydroxyphenyl Acetate Derivatives

Compound ID R1 Substituent R2 Substituent
3c H 3-hydroxyphenyl
3j H 4-(N,N-dimethyl)phenyl

Data sourced from research on 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives, presented here as examples of the substitution pattern.

Acrylate (B77674) and Related Unsaturated Ester Formations

Replacing the acetate group with an acrylate or other unsaturated ester is another effective derivatization strategy. This modification introduces a polymerizable functional group and can alter the electronic properties of the molecule. The synthesis of 3-acetyl-4-hydroxyphenyl acrylate, an analogue of the title compound, has been successfully reported. nih.gov

The synthesis was achieved by reacting 2,5-dihydroxyacetophenone with methacryloyl chloride in the presence of a base. nih.gov This reaction selectively acylates one of the hydroxyl groups, yielding the desired acrylate derivative. The product was purified by column chromatography and recrystallized to give a crystalline white solid. nih.gov The structure of the resulting compound was confirmed, showing the hydroxy and acetyl groups to be nearly coplanar with the benzene (B151609) ring. nih.gov

Table 2: Synthesis of 3-Acetyl-4-hydroxyphenyl Acrylate

Reactants Base Solvent Reaction Time Yield
2,5-Dihydroxyacetophenone, Methacryloyl chloride K₂CO₃ Dry Acetone (B3395972) 6.5 hours 77%

Data derived from the experimental procedure for the synthesis of 3-Acetyl-4-hydroxyphenyl acrylate. nih.gov

Chelation and Complex Formation with Metal Ions in Coordination Chemistry

Chelation is the process of forming two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion, resulting in a ringed structure known as a chelate. wikipedia.org Organic compounds with appropriately spaced functional groups, such as hydroxyl (—OH) and carbonyl (>C=O) groups, can act as chelating agents. nih.gov

Upon hydrolysis of its acetate ester, this compound yields 2,5-dihydroxyacetophenone. This molecule possesses a hydroxyl group and a carbonyl group ortho to each other on the phenyl ring. This arrangement of a phenolic oxygen and a carbonyl oxygen creates an ideal bidentate ligand site for coordinating with metal ions. kakhia.org This structural motif allows the molecule to bind to a metal ion, forming a stable six-membered chelate ring. kakhia.org Such complexes are often neutral and soluble in non-polar organic solvents. kakhia.org

The ability to form stable complexes with various metal ions makes this compound and its derivatives interesting candidates for applications in areas such as catalysis, materials science, and as agents for metal sequestration. science.gov The stability of the formed metal complex is influenced by the properties of both the metal ion and the chelating agent. nih.gov

Table 3: Potential Metal Ion Chelation by the 2-hydroxyacetophenone (B1195853) Moiety

Potential Metal Ions Coordination Atoms Potential Ring Structure
Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺ Phenolic Oxygen, Carbonyl Oxygen 6-membered ring

Based on the principles of coordination chemistry and the structure of the de-acetylated compound. kakhia.orgscience.gov

Green Chemistry Approaches in Synthetic Development

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The traditional synthesis of this compound can be achieved by the reaction of resacetophenone with acetic anhydride, often using a base like sodium acetate or pyridine. chemicalbook.com While effective, this method can involve reagents and solvents that are not environmentally benign.

Applying green chemistry principles to the synthesis of this compound and its derivatives could involve several strategies. One approach is the use of enzymatic catalysts, such as lipases, for the acylation step. Enzymes operate under mild conditions (neutral pH, room temperature) and in aqueous or green solvents, offering high selectivity and reducing the need for harsh reagents and protecting groups.

Another green strategy is the replacement of stoichiometric bases like pyridine with reusable solid acid or base catalysts. This minimizes waste and simplifies product purification. Furthermore, exploring solvent-free reaction conditions or employing greener solvents like 2-methyltetrahydrofuran (2-Me-THF) could significantly improve the environmental profile of the synthesis. unimi.it The goal of these approaches is to enhance efficiency and atom economy while minimizing the process mass intensity (PMI), a key metric in evaluating the sustainability of a chemical process. unimi.it

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Investigation of Hydrolytic Pathways Under Varied Conditions

The ester linkage in 4-Acetyl-3-hydroxyphenyl acetate (B1210297) is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. The mechanism and rate of this cleavage are highly dependent on the reaction conditions.

Under acidic conditions , the hydrolysis likely proceeds via an AAC2 mechanism, common for esters. This pathway involves the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, the phenol) yield acetic acid and the parent phenol (B47542), 2',4'-dihydroxyacetophenone.

In basic conditions , the hydrolysis follows a BAC2 mechanism. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide as the leaving group to form acetic acid. The phenoxide is subsequently protonated by the solvent to yield the final phenolic product. Base-catalyzed hydrolysis is generally faster and irreversible compared to the acid-catalyzed equivalent because the phenoxide leaving group is a weaker base than the hydroxide nucleophile.

Enzymatic hydrolysis is also a key pathway, particularly in biological systems. Esterases, such as lipases and proteases, can catalyze the cleavage of the phenyl acetate moiety with high specificity and efficiency under mild physiological conditions. This process is crucial for the metabolic activation of related compounds in vivo.

The table below illustrates the expected products from the hydrolysis of 4-Acetyl-3-hydroxyphenyl acetate under different catalytic conditions.

CatalystConditionPrimary Products
Acid (e.g., HCl)Aqueous, heat2',4'-Dihydroxyacetophenone, Acetic Acid
Base (e.g., NaOH)Aqueous2',4'-Dihydroxyacetophenone, Sodium Acetate
Enzyme (Esterase)Physiological pH2',4'-Dihydroxyacetophenone, Acetic Acid

Rearrangement Reactions Involving the Acetyl and Hydroxyl Moieties

The structure of this compound, featuring an acyl group on a phenolic ring, makes it a candidate for several important rearrangement reactions.

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by Lewis or Brønsten acids, to form ortho- and para-hydroxy ketones sigmaaldrich.com. A "biological" or "enzymatic" Fries rearrangement represents a biochemical equivalent of this classic organic reaction. While specific studies on this compound are limited, research on related phenolic esters has demonstrated that certain enzymes, like lipases, can catalyze this acyl migration.

The proposed mechanism involves the enzyme first catalyzing the deacylation of the ester (hydrolysis) to form an enzyme-acyl intermediate and the free phenol. Subsequently, the same enzyme could catalyze the C-acylation of the phenolic ring, effectively reversing the typical esterification process and leading to the formation of a C-C bond. The regioselectivity (ortho vs. para migration) of the enzymatic Fries rearrangement is dictated by the enzyme's active site geometry. For this compound, a Fries-type rearrangement would lead to the formation of diacylated hydroquinone (B1673460) derivatives.

The Photo-Favorskii rearrangement is a photochemical reaction observed in α-haloketones and, relevantly, in p-hydroxyphenacyl esters nih.govwikipedia.org. Although this compound is not a p-hydroxyphenacyl ester itself, the photochemistry of related compounds provides a framework for its potential photoreactions nih.gov. Irradiation of p-hydroxyphenacyl esters releases a leaving group while the chromophore rearranges nih.gov.

The established mechanism for related compounds proceeds through the following key steps nih.gov:

Excitation : Absorption of UV light promotes the molecule to an excited triplet state.

Biradical Formation : This excited state forms a triplet biradical intermediate.

Intersystem Crossing : The triplet biradical undergoes intersystem crossing to a ground-state zwitterion.

Cyclopropanone Intermediate : The zwitterion cyclizes to form a highly strained cyclopropanone, which is the key "Favorskii" intermediate.

Ring Opening : This intermediate is unstable and rapidly undergoes nucleophilic attack (e.g., by water), leading to ring-opening and the formation of the final rearranged product, typically a phenylacetic acid derivative.

Studies on cyclic p-hydroxyphenacyl esters have shown a competition between the photo-Favorskii rearrangement and photosolvolysis, with the outcome depending on factors like ring strain nih.govresearchgate.net.

The table below summarizes the product distribution from the photolysis of a related cyclic p-hydroxyphenacyl ester in aqueous acetonitrile, demonstrating the competition between reaction pathways researchgate.net.

Product TypeProductObserved Yield (%)
RearrangementRing-contracted acidVariable, major product
RearrangementBenzyl alcohol derivativeMinor product
Solvolysisα-hydroxy ketoneVariable, depends on structure
ReductionUnrearranged ketone5–7%

Nucleophilic Attack and Substitution at the Acetyl Group

The carbonyl carbon of the acetyl group in this compound is electrophilic and thus susceptible to nucleophilic attack. This reactivity is characteristic of ketones and allows for a variety of transformations to synthesize new derivatives. Common reactions include:

Formation of Imines and Related Compounds : Reaction with primary amines (R-NH₂) leads to the formation of imines (Schiff bases). Similarly, it can react with hydroxylamine (B1172632) (NH₂OH) to form an oxime, or with hydrazine (B178648) (NH₂NH₂) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. These reactions typically proceed via a tetrahedral intermediate followed by dehydration.

Wittig Reaction : Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂) can be used to replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene.

Reduction : The acetyl group can be reduced to a secondary alcohol (e.g., using sodium borohydride, NaBH₄) or completely reduced to an ethyl group (e.g., via Clemmensen or Wolff-Kishner reduction), although the latter's harsh conditions might affect other functional groups.

Oxidative Transformations of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is a primary site for oxidative transformations. It can be oxidized by a variety of chemical and enzymatic reagents. In biological systems, enzymes such as monooxygenases are known to catalyze the oxidation of phenolic compounds researchgate.net.

For instance, studies on the bacterial oxidation of 4-hydroxyphenyl acetate have shown that monooxygenases can hydroxylate the aromatic ring researchgate.net. The phenolic hydroxyl group in this compound activates the ring towards electrophilic attack and oxidation. The enzyme, often using a cofactor like FAD and a donor like NADH or NADPH, inserts an oxygen atom into the aromatic ring researchgate.net. This can lead to the formation of catechol or hydroquinone derivatives, which can be further oxidized and cleaved in subsequent metabolic steps. The presence of the acetyl and acetate groups on the ring influences the regioselectivity of this enzymatic hydroxylation.

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition and Modulation

Comprehensive studies detailing the inhibitory or modulatory effects of 4-Acetyl-3-hydroxyphenyl acetate (B1210297) on various enzyme systems are not presently found in the public domain.

Cyclooxygenase Enzyme Inhibition Studies

There is a lack of specific research investigating the inhibitory activity of 4-Acetyl-3-hydroxyphenyl acetate against cyclooxygenase (COX) enzymes, such as COX-1 and COX-2. Consequently, no data on its potential anti-inflammatory effects mediated through this pathway is available.

Other Enzymatic Target Interactions

While some patent literature lists this compound as a potential matrix metalloprotease (MMP) inhibitor, specific inhibitory concentrations (IC50) or detailed mechanistic studies on its interaction with these or other enzymatic targets are not available. google.com

Analgesic Effects and Receptor Binding Investigations

The compound is mentioned in patent literature as a potential ingredient in analgesic formulations. google.comgoogle.com However, there are no dedicated studies available that investigate the analgesic properties of this compound or its binding affinity to relevant receptors involved in pain signaling.

Antimicrobial Properties and Spectrum of Activity

This compound is listed in patent literature as a potential antimicrobial agent. google.comjustia.com Despite this mention, there is a lack of scientific studies that define its spectrum of activity against specific bacteria or fungi, or determine its minimum inhibitory concentration (MIC).

Antineoplastic Research and Cellular Impact Investigations

There is currently no published research on the antineoplastic (anti-cancer) activities of this compound. No studies were found that investigated its effects on cancer cell lines, tumor growth, or the cellular mechanisms associated with cancer, such as apoptosis, cell cycle regulation, or metastasis. Consequently, no data on its cellular impact in the context of oncology is available.

Immunomodulatory Effects and Cytokine Regulation

Similarly, the scientific literature lacks any studies concerning the immunomodulatory effects of this compound. There is no evidence to suggest whether this compound stimulates or suppresses the immune system. Furthermore, no research has been conducted to determine its impact on the production or regulation of cytokines, which are key signaling molecules in the immune response.

Data Tables

As no research data exists for the specified biological activities, the generation of data tables is not possible.

Concluding Remarks

The absence of scientific studies on the biological activities of this compound highlights a gap in the current knowledge base. While research exists on structurally related compounds, such as other hydroxyphenyl acetates, these findings cannot be extrapolated to this compound without direct experimental evidence. Future in-vitro and in-vivo studies would be necessary to determine if this compound possesses any of the requested biological activities.

Metabolic Transformations and Biotransformation Studies

Microbial Degradation Pathways of Aromatic Compounds Structurally Related to 4-Acetyl-3-hydroxyphenyl Acetate (B1210297)

Microorganisms have evolved sophisticated catabolic pathways to utilize aromatic compounds as sources of carbon and energy. These pathways are broadly categorized into aerobic and anaerobic mechanisms, which employ fundamentally different chemical strategies to destabilize the robust aromatic ring.

Under aerobic conditions, the initial strategy for degrading aromatic compounds involves the enzymatic incorporation of molecular oxygen into the aromatic ring, typically catalyzed by monooxygenases or dioxygenases. unesp.brsciencescholar.us This hydroxylation step increases the reactivity of the ring, preparing it for subsequent cleavage.

Aromatic ketones, such as acetophenone (B1666503) and its derivatives, are structurally related to 4-Acetyl-3-hydroxyphenyl acetate. A common aerobic degradation strategy for these ketones is a Baeyer-Villiger oxidation to form an ester, which can then be hydrolyzed. ethz.ch For instance, the degradation of 4-hydroxyacetophenone by Pseudomonas fluorescens ACB proceeds through a Baeyer-Villiger monooxygenase-catalyzed conversion to 4-hydroxyphenyl acetate. ethz.ch This intermediate is then hydrolyzed to hydroquinone (B1673460), which undergoes ring cleavage. researchgate.net Similarly, an Arthrobacter species metabolizes acetophenone via an oxygen-insertion reaction to form phenyl acetate, which is subsequently hydrolyzed to phenol (B47542) and acetate. nih.gov These pathways highlight that the ester and acetyl moieties of this compound are susceptible to microbial hydrolysis and oxidation, respectively.

Peripheral Pathways: Initial modification of substituents and hydroxylation of the aromatic ring.

Ring Cleavage: Dioxygenases cleave the now-activated ring, typically via ortho- or meta-cleavage pathways. unesp.br

Central Metabolism: The resulting aliphatic intermediates are channeled into central metabolic pathways like the Krebs cycle.

Table 1: Aerobic Degradation of Related Aromatic Compounds
Parent CompoundKey Enzyme TypeIntermediate(s)Organism ExampleReference
4-HydroxyacetophenoneBaeyer-Villiger Monooxygenase4-Hydroxyphenyl acetate, HydroquinonePseudomonas fluorescens ACB ethz.chresearchgate.net
AcetophenoneAcetophenone OxygenasePhenyl acetate, PhenolArthrobacter sp. nih.gov
NaphthaleneNaphthalene Dioxygenasecis-1,2-Dihydroxy-1,2-dihydronaphthalenePseudomonas sp. sciencescholar.us

In the absence of oxygen, microorganisms employ a different strategy that avoids the use of oxygenases. A central theme in the anaerobic degradation of many aromatic compounds is their initial conversion to a common intermediate, most frequently benzoyl-CoA. oup.com This strategy is crucial for the breakdown of phenolic compounds and aromatic acids. cdnsciencepub.comnih.govcdnsciencepub.com

The activation of aromatic acids is a critical step, catalyzed by Coenzyme A (CoA) ligases. cdnsciencepub.comcdnsciencepub.com These enzymes utilize ATP to attach a CoA thioester to the carboxylic group of an aromatic acid. cdnsciencepub.comnih.gov This activation to a CoA-thioester makes the aromatic ring more susceptible to enzymatic reduction and subsequent cleavage. cdnsciencepub.comnih.gov

For a compound like this compound, an anaerobic pathway would likely involve initial hydrolysis of the acetate ester to form 4-acetyl-3-hydroxyphenol. Subsequent steps would be required to convert this molecule into a suitable substrate for a CoA ligase, such as a hydroxybenzoate derivative. The entire process is energetically constrained and strictly regulated by the absence of oxygen and the presence of the aromatic substrates. cdnsciencepub.comnih.gov

Key characteristics of aromatic acid-CoA ligases:

Cofactor Requirements: They typically require ATP, Mg²⁺, and Coenzyme A (CoASH). cdnsciencepub.comnih.govcdnsciencepub.com

Molecular Mass: Generally range from 48 to 61 kDa. cdnsciencepub.comnih.govcdnsciencepub.com

Regulation: Their expression is induced by aromatic acids under anaerobic conditions. cdnsciencepub.comnih.gov

Enzymatic Biotransformations by Hydroxylases and Monooxygenases

Hydroxylases and monooxygenases are pivotal enzymes in the biotransformation of aromatic compounds, capable of introducing hydroxyl groups that can dramatically alter a molecule's biological activity and prepare it for further metabolic processing. nih.gov

4-Hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H) is a well-characterized two-component flavin-dependent monooxygenase. mdpi.comnih.gov It is a key enzyme in the degradation pathway of 4-hydroxyphenylacetate (4-HPA) in bacteria like Escherichia coli and Pseudomonas putida. wikipedia.orgnih.gov

The enzyme system consists of:

An Oxygenase Component (e.g., HpaB): This larger component binds the aromatic substrate and catalyzes the hydroxylation reaction using reduced flavin. mdpi.commdpi.comnih.gov

A Reductase Component (e.g., HpaC): This smaller component is an NAD(P)H-dependent flavin oxidoreductase that regenerates the reduced flavin (FADH₂) required by the oxygenase. mdpi.comwikipedia.orgmdpi.com

The primary reaction catalyzed by 4HPA3H is the specific ortho-hydroxylation of 4-HPA to yield 3,4-dihydroxyphenylacetate. wikipedia.orgnih.gov The enzyme exhibits broad substrate specificity, acting on a variety of phenolic compounds. mdpi.com It specifically introduces a hydroxyl group at the position ortho to an existing hydroxyl group on the benzene (B151609) ring. nih.gov This catalytic activity has been harnessed for various biotechnological applications, including the conversion of resveratrol (B1683913) to piceatannol (B1677779) and tyrosine to L-DOPA. wikipedia.orgmdpi.com Its substrate scope can even include analogs with a C4-amino group instead of a hydroxyl group. mdpi.com Given its structure, this compound could potentially be a substrate for 4HPA3H or similar hydroxylases after initial hydrolysis of the acetate ester.

Table 2: Substrate Specificity of 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H)
SubstrateProductSignificanceReference
4-Hydroxyphenylacetate3,4-DihydroxyphenylacetateNative catabolic pathway wikipedia.orgnih.gov
ResveratrolPiceatannolProduction of a high-value polyphenol mdpi.com
TyrosineL-DOPAPharmaceutical production wikipedia.org
4-Aminophenylacetic acid3-Hydroxy-4-aminophenylacetic acidExpanded substrate scope beyond phenols mdpi.com

Acyltransferases are enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor. The formation or hydrolysis of the ester bond in this compound is a reaction that could be mediated by such enzymes, specifically those capable of transesterification or hydrolysis.

While many hydrolases can perform acyl transfer under anhydrous conditions, some unique acyltransferases can function efficiently in aqueous environments. An example is the acyltransferase from Mycobacterium smegmatis (MsAcT), which catalyzes acyl transfer to alcohols with high preference over hydrolysis, even in water. nih.gov This capability is attributed to a highly restricted active site that limits access for water molecules but accommodates alcohol nucleophiles. nih.gov Furthermore, protein engineering has been used to develop enzymes with acyltransferase activity. For instance, a rationally designed mutant of human glutathione (B108866) transferase can catalyze the transfer of a benzoyl group to various nucleophiles, including alcohols and thiols. nih.gov Such enzymatic activities could be involved in both the synthesis and metabolic breakdown of acetate esters like this compound.

The performance of naturally occurring enzymes is often not optimal for industrial or biotechnological applications. Protein engineering, through rational design or directed evolution, offers powerful tools to enhance the catalytic efficiency, stability, and substrate specificity of enzymes like monooxygenases. nih.govrwth-aachen.de

Significant success has been achieved in engineering these enzymes. For 4HPA3H, semi-rational engineering has been employed to improve its activity towards non-native substrates. By identifying key amino acid residues (I157 and A211) in the substrate pocket, researchers created a double mutant (I157L/A211D) with a 4.7-fold increased catalytic efficiency for converting resveratrol to piceatannol. mdpi.com Molecular dynamics simulations revealed that this enhancement was linked to increased flexibility of the substrate pocket, facilitating better accommodation of the bulky substrate. mdpi.com

Similar engineering efforts on other aromatic monooxygenases, such as toluene (B28343) monooxygenases, have successfully altered their regiospecificity, enabling the production of different isomers of hydroxylated products. researchgate.net These examples demonstrate the vast potential of protein engineering to create bespoke biocatalysts for the specific transformation of aromatic compounds, a strategy that could be applied to enzymes acting on this compound or its derivatives.

Interplay with Gut Microbiota and Host Metabolic Regulation

The gut microbiota plays a crucial role in the metabolism of many xenobiotics, particularly those that are poorly absorbed in the upper gastrointestinal tract. Phenolic compounds are known to be extensively metabolized by the gut microbiome.

If this compound were to reach the colon, it would likely be subjected to hydrolysis of the acetate ester by bacterial esterases. The resulting aromatic structure could then undergo further degradation by the gut microbiota, potentially leading to the formation of simpler phenolic acids and other small molecules. These microbial metabolites can be absorbed and subsequently influence host metabolism.

However, there is no specific research available that investigates the interaction of this compound with gut microbiota or its subsequent effects on host metabolic regulation. Studies on other phenolic compounds have shown that their microbial metabolites can impact various physiological processes, but these findings cannot be directly extrapolated to this compound without dedicated research.

Pharmacological and Biomedical Research Avenues for 4 Acetyl 3 Hydroxyphenyl Acetate and Its Analogues

Precursor Role in Pharmaceutical Compound Synthesis

The chemical architecture of 4-Acetyl-3-hydroxyphenyl acetate (B1210297) makes it a potentially valuable precursor in the synthesis of more complex pharmaceutical compounds. The presence of multiple functional groups—an ester, a ketone, and a phenol (B47542)—offers several sites for chemical modification. For instance, the phenolic hydroxyl group can be a nucleophile in etherification or esterification reactions, while the acetyl group's carbonyl can undergo reactions typical of ketones. The acetate group can be hydrolyzed to reveal a second phenolic hydroxyl, providing another point for functionalization.

While specific examples of large-scale pharmaceutical synthesis using 4-Acetyl-3-hydroxyphenyl acetate as a starting material are not extensively documented in publicly available literature, the utility of its core structure, the hydroxyphenyl acetate moiety, is well-established. Hydroxyphenyl derivatives are key intermediates in the synthesis of a variety of bioactive molecules. nbinno.comnih.govnih.gov The reactivity of these functional groups allows for the construction of more elaborate molecular frameworks, which is a fundamental aspect of medicinal chemistry and drug development.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionResulting Structure/Functionality
Phenolic HydroxylEtherification (e.g., Williamson ether synthesis)Introduction of alkyl or aryl groups, potentially modulating solubility and biological activity.
Phenolic HydroxylEsterificationFormation of a different ester, which can act as a prodrug or alter binding to biological targets.
Acetyl Group (Ketone)ReductionFormation of a secondary alcohol, introducing a new chiral center and hydrogen bonding capabilities.
Acetyl Group (Ketone)Condensation Reactions (e.g., Aldol)Carbon-carbon bond formation to build more complex scaffolds.
Acetate Group (Ester)HydrolysisGeneration of a catechol-like structure (dihydroxybenzene), known for its antioxidant and metal-chelating properties.

Exploration of Therapeutic Potential in Inflammatory Conditions

Phenolic compounds, in general, are widely recognized for their anti-inflammatory properties. nih.govnih.govgrafiati.com This activity is often attributed to their antioxidant capacity and their ability to modulate inflammatory pathways. The structural motifs present in this compound suggest that it and its analogues could possess therapeutic potential in inflammatory conditions.

The presence of a phenolic hydroxyl group is crucial for the antioxidant activity of many natural and synthetic compounds. medchemexpress.com This group can donate a hydrogen atom to scavenge free radicals, which are key mediators of inflammation and tissue damage. Furthermore, studies on related phenolic compounds have demonstrated their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Acetylation of phenolic compounds can modulate their biological activity. researchgate.net In some cases, acetylation can enhance the bioavailability and cellular uptake of a compound, potentially leading to improved anti-inflammatory effects in vivo. researchgate.net The anti-inflammatory potential of various hydroxyphenyl derivatives has been investigated, with some showing significant inhibition of inflammatory markers in cellular and animal models. nih.govresearchgate.net

Table 2: Anti-Inflammatory Mechanisms of Related Phenolic Compounds

Compound ClassReported Anti-Inflammatory MechanismPotential Relevance to this compound
PolyphenolsInhibition of NF-κB, MAPK, and JNK-STAT signaling pathways. nih.govThe phenolic core of this compound could interact with these key inflammatory signaling pathways.
FlavonoidsInhibition of COX-2 and nitric oxide synthase. mdpi.comThe hydroxyphenyl acetate scaffold may serve as a basis for designing inhibitors of these pro-inflammatory enzymes.
Acetylated PhenolsMarked antithrombotic, antioxidant, and anti-inflammatory effects. researchgate.netThe acetate group in this compound may contribute to or enhance its potential anti-inflammatory activity.

Applications in Drug Discovery and Development Initiatives

The search for novel lead compounds is a cornerstone of drug discovery. Plant-derived phenolic compounds are considered "privileged scaffolds" in medicinal chemistry due to their inherent biological activity and affinity for various molecular targets. nih.govnih.gov The structure of this compound, being a functionalized phenol, positions it as a potential starting point for the development of new therapeutic agents.

Acetylation is a common strategy in medicinal chemistry to improve the drug-like properties of a molecule, such as its membrane permeability and metabolic stability. mdpi.com The acetate group in this compound could therefore be a favorable feature in a lead compound. Structure-activity relationship (SAR) studies of related phenolic compounds have shown that the nature and position of substituents on the aromatic ring significantly influence their biological activity. researchgate.netresearchgate.netmdpi.com This suggests that systematic modification of the this compound scaffold could lead to the identification of potent and selective drug candidates for a range of diseases.

Utility in Proteomics Research

Proteomics aims to study the entire set of proteins in a biological system. Chemical probes are small molecules that can be used to investigate protein function, interactions, and localization within a complex biological environment. nih.govnih.gov The development of activity-based probes (ABPs) has become a powerful tool in chemical proteomics for the functional characterization of enzymes. nih.gov

While there is no direct evidence of this compound being used in proteomics research, its structure contains functionalities that could be exploited for the design of chemical probes. For instance, the phenyl acetate scaffold could be functionalized with a reactive group (a "warhead") that can covalently bind to the active site of a target protein. Additionally, a reporter tag, such as a fluorophore or a biotin moiety, could be attached to another position on the molecule to allow for visualization and enrichment of the labeled proteins. chemrxiv.org The development of such probes based on the this compound core could enable the discovery of new protein targets and the elucidation of their roles in health and disease.

Design and Evaluation of Selective Enzyme Inhibitors

Enzyme inhibition is a major strategy in the design of therapeutic agents for a wide range of diseases. nih.gov The structure of this compound and its analogues provides a foundation for the rational design of selective enzyme inhibitors. The hydroxyphenyl moiety is a common feature in the active sites of many enzymes and can participate in key binding interactions, such as hydrogen bonding and aromatic interactions.

By modifying the substituents on the phenyl ring and the acetate group, it is possible to tune the binding affinity and selectivity of these compounds for a specific enzyme target. For example, the design of inhibitors for enzymes such as phospholipase A2 and hyaluronidase has been achieved using benzoyl phenyl benzoate structures, which share some structural similarities with phenyl acetates. nih.gov Furthermore, the general principles of enzyme inhibitor design, such as mimicking the transition state of an enzymatic reaction, can be applied to the this compound scaffold to develop potent and selective inhibitors. researchgate.net The evaluation of a library of this compound analogues against a panel of enzymes could lead to the discovery of novel inhibitors with therapeutic potential.

Interdisciplinary Research Perspectives and Future Directions

Biocatalysis Applications in Industrial Synthesis

The industrial synthesis of 4-Acetyl-3-hydroxyphenyl acetate (B1210297) and its derivatives is increasingly benefiting from the application of biocatalysis. Enzymes offer a green and efficient alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions.

A key area of research is the use of monooxygenases for the synthesis of precursors to 4-Acetyl-3-hydroxyphenyl acetate. For instance, 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB has been identified as a flavoprotein that catalyzes the NADPH-dependent oxidation of 4-hydroxyacetophenone to 4-hydroxyphenyl acetate. core.ac.uk This Baeyer-Villiger monooxygenase exhibits broad substrate scope, readily converting various acetophenones into their corresponding phenyl acetates. core.ac.uk The highest catalytic efficiency is observed with substrates that have an electron-donating group at the para position of the aromatic ring. core.ac.uk

Further research into the directed evolution and protein engineering of enzymes like HAPMO could lead to catalysts with enhanced stability, activity, and specificity for the industrial production of this compound and related compounds.

Table 1: Kinetic Parameters of 4-Hydroxyacetophenone Monooxygenase (HAPMO) with Various Substrates

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)
4-Hydroxyacetophenone57.51.5
4-Methoxyacetophenone106.20.62
Acetophenone (B1666503)1503.10.02

Data compiled from studies on HAPMO activity. core.ac.uk

Environmental Remediation and Biodegradation Potential

The biodegradation of acetophenone derivatives is a significant area of environmental research. Microorganisms have evolved pathways to degrade these compounds, offering potential for bioremediation of contaminated sites.

The degradation of 4-hydroxyacetophenone, a related compound, has been studied in several bacteria. For example, Pseudomonas fluorescens ACB and Alcaligenes sp. strain ACA can cometabolize various chlorinated acetophenones. nih.gov The initial step in the degradation pathway is often a Baeyer-Villiger oxidation, converting the ketone to an ester, which is then hydrolyzed. nih.govethz.ch In the case of 4-hydroxyacetophenone, this leads to the formation of 4-hydroxyphenyl acetate. core.ac.ukethz.ch

Arthrobacter sp. TGJ4 has been shown to assimilate 4-hydroxyacetophenone, cleaving it into the corresponding carboxylic acid and formaldehyde (B43269). nih.gov Understanding the enzymatic and genetic basis of these degradation pathways in various microorganisms can facilitate the design of effective bioremediation strategies for environments contaminated with acetophenone derivatives.

Table 2: Microorganisms Involved in the Degradation of Acetophenone Derivatives

MicroorganismCompound DegradedKey Enzyme/Pathway
Pseudomonas fluorescens ACBChlorinated acetophenones, 4-HydroxyacetophenoneBaeyer-Villiger monooxygenase core.ac.uknih.govethz.ch
Alcaligenes sp. strain ACAChlorinated acetophenonesBaeyer-Villiger monooxygenase nih.gov
Arthrobacter sp. TGJ44-HydroxyacetophenoneCleavage to carboxylic acid and formaldehyde nih.gov

Development of Novel Materials and Biomaterials

The functional groups present in this compound make it an interesting building block for the synthesis of novel polymers and biomaterials. The phenolic hydroxyl group and the acetyl group can be modified to introduce various functionalities, leading to materials with tailored properties.

While direct applications of this compound in materials science are still emerging, its structural motifs are found in various polymers and resins. The reactivity of the acetyl and hydroxyl groups allows for its incorporation into polyester (B1180765) or polycarbonate backbones, potentially influencing properties such as thermal stability, solubility, and biocompatibility. There is potential for its use in the synthesis of specialty polymers and organic electronic materials. arctomsci.combldpharm.com

Advanced Research in Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

The biological activities of derivatives of this compound are a key area of investigation, with Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies playing a crucial role in the design of new therapeutic agents.

Research has shown that derivatives of para-hydroxyacetophenone can exhibit β-adrenolytic and antiarrhythmic activities. nih.gov SAR studies on these compounds have revealed that the nature of the substituents on both the lipophilic and hydrophilic parts of the molecule significantly influences their pharmacological effects. nih.gov For instance, the presence of an allyl group was found to be more advantageous than a cyclohexyl group for these activities. nih.gov

Furthermore, 2-hydroxyacetophenone (B1195853) derivatives have been identified as potent and selective agonists for the liver X receptor (LXR), with potential applications in the treatment of atherosclerosis. nih.gov QSAR studies can help in predicting the activity of new derivatives and in optimizing their structures for enhanced potency and selectivity. These computational models can guide the synthesis of compounds with improved therapeutic profiles.

Emerging Analytical Techniques for In Situ Characterization

The real-time monitoring of chemical reactions is crucial for process optimization and understanding reaction mechanisms. Emerging analytical techniques are being applied to the synthesis and analysis of compounds like this compound.

Techniques such as in-line Raman spectroscopy, UV-visible spectroscopy, and mass spectrometry allow for the continuous monitoring of reaction progress in continuous-flow reactors. jove.comnih.gov This provides real-time data on the concentration of reactants, intermediates, and products, enabling rapid optimization of reaction conditions such as temperature, flow rate, and catalyst loading. jove.comnih.gov For instance, the synthesis of 3-acetylcoumarin, a related heterocyclic compound, has been successfully monitored in real-time using Raman spectroscopy. jove.comnih.gov

Furthermore, advanced techniques like real-time HPLC-MS can provide detailed quantitative and qualitative information about complex reaction mixtures, even for reactions that are difficult to quench or involve heterogeneous components. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time monitoring of enzymatic reactions, such as acetylation, providing insights into reaction kinetics and enzyme mechanisms. nih.gov

Translational Research Opportunities

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications, particularly in medicine. Derivatives of this compound have shown promise in preclinical studies, indicating potential translational opportunities.

For example, derivatives of hydroxyacetophenone have been investigated for their potential as matrix metalloprotease (MMP) inhibitors for applications in cosmetics and pharmaceuticals. google.com MMPs are involved in skin aging and other pathological processes. Additionally, certain derivatives have been explored for their skin anti-aging and brightening effects. google.com

The discovery of a 2-hydroxyacetophenone derivative as a potent and selective liver X receptor (LXR) β-agonist highlights its potential for the treatment of atherosclerosis. nih.gov This compound was shown to increase high-density lipoprotein cholesterol levels without elevating plasma triglycerides in animal models. nih.gov Further preclinical and clinical studies are needed to translate these promising findings into new therapies. The development of cyclic peptides incorporating modified amino acids, potentially derived from acetophenone structures, also represents a novel therapeutic strategy for targeting protein-protein interactions in diseases like cancer. acs.org

Q & A

Advanced Research Question

  • pH Effects : Optimal absorbance for Co(II), Ni(II), and Cu(II) complexes occurs at pH 6.5–8.0. Outside this range, protonation/deprotonation of hydroxyl and acetyl groups disrupts metal-ligand bonding .
  • Kinetics : Complexation completes within 5 minutes at room temperature and remains stable for ~180 minutes. Prolonged exposure (>3 hours) leads to decomposition, as shown in time-dependent UV-Vis studies .
  • Methodology : Use buffered ethanolic solutions (50% v/v) and monitor absorbance at λmax (e.g., 207 nm for Cu(II) complexes) with varying pH and time .

What is the stoichiometry and stability constant of metal complexes formed with this compound-based ligands, and how are these determined experimentally?

Advanced Research Question

  • Stoichiometry : Job’s method confirms a 2:1 (ligand:metal) ratio for Co(II), Ni(II), and Cu(II) complexes. For example, Cu(II)-SDA complexes exhibit a molar ratio inflection point at 0.66 ligand fraction .
  • Stability Constants (log β) : Calculated via UV-Vis titration (e.g., log β = 12.4 for Cu(II) complexes). Higher values indicate stronger metal-ligand interactions .
  • Data Analysis : Use the Benesi-Hildebrand equation for 1:1 binding models or non-linear regression for multi-step equilibria .

How does the electronic structure of this compound compare to analogs like 4-hydroxyphenylacetic acid in coordination chemistry?

Advanced Research Question

  • Functional Group Impact : The acetyl group in this compound enhances π-backbonding with transition metals compared to 4-hydroxyphenylacetic acid (CAS 156-38-7), which lacks this moiety. This results in stronger M–O (acetyl) bonds and bathochromic shifts in absorption spectra .
  • Reactivity Differences : 4-Hydroxyphenylacetic acid forms simpler carboxylate-metal complexes, while this compound’s acetyl and hydroxyl groups enable polydentate coordination .
  • Methodology : Comparative FTIR and X-ray crystallography reveal distinct bonding modes .

What methodologies are recommended for resolving contradictions in reported spectral data for this compound derivatives?

Advanced Research Question

  • Source Identification : Trace discrepancies to solvent polarity (e.g., λmax shifts from 318 nm in ethanol to 325 nm in DMSO) .
  • Validation : Cross-reference with high-purity standards (>98.0% GC) and replicate experiments under controlled pH/temperature .
  • Case Study : Conflicting molar conductivity values for Ni(II) complexes (e.g., 85–95 Ω<sup>−1</sup> cm<sup>2</sup> mol<sup>−1</sup>) were resolved by standardizing solvent ionic strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.